molecular formula C12H15NO4 B1280930 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 41143-95-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1280930
CAS RN: 41143-95-7
M. Wt: 237.25 g/mol
InChI Key: OCPCZCANFUBIEX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that has been synthesized for various applications in medicinal chemistry . It is an alkaloid that has been isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves several key functional groups. The core structure is a tetrahydroisoquinoline, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions allow for the formation of the complex tetrahydroisoquinoline core structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL .

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through dynamic kinetic resolution. This process involves CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, yielding products with high enantiopurity and good yields (Paál et al., 2008).

Diastereoselective Synthesis

A diastereoselective synthesis method combines the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis. This approach uses chiral aminoacetaldehyde acetals for the stereochemical control in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Bułyszko et al., 2015).

Derivative Synthesis

Various substituted acetamide derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide have been synthesized. These derivatives exhibit unique chemical properties and potential applications in pharmaceuticals (Aghekyan & Panosyan, 2016).

Novel Derivatives Preparation

The preparation of novel derivatives with substitutions in key positions of the tetrahydroisoquinoline structure is possible. This expands the potential for unique biochemical interactions and applications (Aghekyan et al., 2009).

Alkaloid Synthesis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is used as a precursor for the synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This demonstrates its role as a key intermediate in the production of complex natural compounds (Blank & Opatz, 2011).

Potential Therapeutic Applications

Research has indicated potential therapeutic applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, derivatives have shown local anesthetic activity, low acute toxicity, and high local anesthetic potency compared to lidocaine (Azamatov et al., 2023).

Structural Applications in Peptide Synthesis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been used in peptide synthesis, providing insights into stereochemical control and conformational analysis. This application is crucial for the development of peptide-based drugs and biomolecules (Gees et al., 1993).

Crystallographic Studies

Studies on the interaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with other compounds have led to the formation of unique crystalline structures. Such research is vital for understanding molecular interactions and designing novel materials (Shishkina et al., 2019).

Future Directions

While specific future directions for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were not found in the retrieved sources, compounds with similar structures have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives in drug development . This suggests potential future research directions in exploring the medicinal applications of this compound.

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPCZCANFUBIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480500
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

41143-95-7
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Chrzanowska, A Grajewska, MD Rozwadowska - Molecules, 2023 - mdpi.com
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis …
Number of citations: 7 www.mdpi.com
I Bułyszko, M Chrzanowska… - European Journal of …, 2015 - Wiley Online Library
The diastereoselective synthesis of (+)‐6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic acid (90 % ee) was accomplished by employing a combination of two synthetic …
TA Paál, A Liljeblad, LT Kanerva, E Forró, F Fülöp - 2008 - Wiley Online Library
The first synthesis of both enantiomers of 6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic acid was accomplished through dynamic kinetic resolution in procedures based …
I Schuster, A Sztojkov-Ivanov, L Lazar… - Letters in Organic …, 2007 - ingentaconnect.com
The three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides and acids furnished 2- acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to …
Number of citations: 34 www.ingentaconnect.com
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
Number of citations: 9 onlinelibrary.wiley.com
BA Bunin, JM Dener, DE Kelly, NA Paras… - Journal of …, 2004 - ACS Publications
Compounds containing the tetrahydroisoquinoline ring system were prepared using solid-supported ester derivatives on a nucleophile-sensitive resin, starting from the corresponding …
Number of citations: 22 pubs.acs.org
I Schuster, L Lazar, F Fülöp - Synthetic Communications®, 2010 - Taylor & Francis
The three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate furnished 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in …
Number of citations: 28 www.tandfonline.com
S Ju, M Qian, J Li, G Xu, L Yang, J Wu - Green Chemistry, 2019 - pubs.rsc.org
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are important chiral building blocks in the pharmaceutical and fine chemical industries. However, the existing chemo-…
Number of citations: 10 pubs.rsc.org
A Grajewska, M Chrzanowska… - Beilstein Journal of …, 2021 - beilstein-journals.org
A convenient and simple protocol has been developed for the synthesis of a series of new tetracyclic tetrahydroisoquinoline derivatives, 7, 12-dihydro-6, 12-methanodibenzo [c, f]-…
Number of citations: 1 www.beilstein-journals.org
L Schönstein, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2013 - Elsevier
Both enantiomers of calycotomine (R)-5 and (S)-5 were prepared through the CAL-B-catalysed asymmetric O-acylation of N-Boc-protected (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-…
Number of citations: 35 www.sciencedirect.com

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